molecular formula C14H27ClN2O2 B15125062 Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B15125062
M. Wt: 290.83 g/mol
InChI Key: PWUGKFZGYXUMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C14H27ClN2O2 and a molecular weight of 290.83 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine

In medicine, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H

InChI Key

PWUGKFZGYXUMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl

Origin of Product

United States

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